molecular formula C20H18I2N8O4 B15015240 2,4-diiodo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-diiodo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B15015240
M. Wt: 688.2 g/mol
InChI Key: XOBJJGALAWKAHM-FOKLQQMPSA-N
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Description

2,4-DIIODO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features multiple functional groups, including iodophenol, morpholine, nitrophenyl, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIIODO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multi-step organic reactions The process may start with the iodination of phenol, followed by the formation of the triazine ring through cyclization reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and morpholine groups.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of advanced materials with specific properties.

    Chemical Research: As a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodophenol: A simpler analog with only the iodophenol group.

    Morpholine derivatives: Compounds containing the morpholine ring.

    Triazine derivatives: Compounds with the triazine ring structure.

Uniqueness

The uniqueness of 2,4-DIIODO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of multiple functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C20H18I2N8O4

Molecular Weight

688.2 g/mol

IUPAC Name

2,4-diiodo-6-[(E)-[[4-morpholin-4-yl-6-(3-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H18I2N8O4/c21-13-8-12(17(31)16(22)9-13)11-23-28-19-25-18(24-14-2-1-3-15(10-14)30(32)33)26-20(27-19)29-4-6-34-7-5-29/h1-3,8-11,31H,4-7H2,(H2,24,25,26,27,28)/b23-11+

InChI Key

XOBJJGALAWKAHM-FOKLQQMPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)I)I)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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